N-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a thiophene ring, a chlorophenyl group, and a thiophen-2-ylmethyl group, making it a molecule of interest in various fields of research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with thiophen-2-ylmethanamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-N-methylthiophene-2-carboxamide
- N-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)benzamide
- N-(2-bromophenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
Uniqueness
N-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide is unique due to the presence of both a thiophene ring and a chlorophenyl group, which can impart distinct electronic and steric properties. These features might influence its reactivity and interactions in various applications, making it a compound of interest for further study.
Properties
Molecular Formula |
C16H12ClNOS2 |
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Molecular Weight |
333.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12ClNOS2/c17-13-6-1-2-7-14(13)18(11-12-5-3-9-20-12)16(19)15-8-4-10-21-15/h1-10H,11H2 |
InChI Key |
KEJNULSRIJRFBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N(CC2=CC=CS2)C(=O)C3=CC=CS3)Cl |
Origin of Product |
United States |
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